5-bromo-N'-(3-phenylpropanoyl)furan-2-carbohydrazide
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Overview
Description
5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide is an organic compound with the molecular formula C14H13BrN2O3.
Preparation Methods
The synthesis of 5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-phenylpropanoic acid under specific reaction conditions. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbohydrazide linkage . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound may also interact with cellular pathways involved in cell proliferation or apoptosis, leading to its potential anticancer effects .
Comparison with Similar Compounds
5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
5-bromo-N’-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan ring and a bromine atom but has different substituents, leading to distinct biological activities.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have been studied for their potential anticancer and enzyme inhibitory effects, similar to 5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide.
The uniqueness of 5-bromo-N’-(3-phenylpropanoyl)furan-2-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13BrN2O3 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
5-bromo-N'-(3-phenylpropanoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C14H13BrN2O3/c15-12-8-7-11(20-12)14(19)17-16-13(18)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,16,18)(H,17,19) |
InChI Key |
RWEKGGJDZLHSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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